molecular formula C18H21NO3 B4162906 2-phenoxy-N-(4-propoxyphenyl)propanamide

2-phenoxy-N-(4-propoxyphenyl)propanamide

Cat. No.: B4162906
M. Wt: 299.4 g/mol
InChI Key: NQHRLNOBXNMERE-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(4-propoxyphenyl)propanamide is a synthetic small-molecule amide characterized by a propanamide backbone substituted with a phenoxy group at the second carbon and a 4-propoxyphenyl group attached to the nitrogen atom. Key structural elements include:

  • Phenoxy moiety: Aromatic rings linked via an oxygen atom, influencing lipophilicity and π-π interactions.
  • 4-Propoxyphenyl group: A propyl ether substituent on the phenyl ring, enhancing solubility and steric bulk compared to smaller alkoxy groups.
  • Propanamide core: A flexible three-carbon chain connecting the amide nitrogen and phenoxy group, allowing conformational adaptability .

Properties

IUPAC Name

2-phenoxy-N-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-13-21-16-11-9-15(10-12-16)19-18(20)14(2)22-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHRLNOBXNMERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl rings significantly impact melting points and solubility. Data from analogs in (Table 1) illustrate these trends:

Compound Substituents (R1, R2) Melting Point (°C)
Target Compound R1 = Phenoxy, R2 = 4-Propoxy Not reported
Gb (N-(3,4-Difluorophenyl)-2-phenoxyacetamide) R1 = Phenoxy, R2 = 3,4-Difluoro 90–91
Gf (2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide) R1 = Phenoxy, R2 = 3-Trifluoromethyl 93–94
Fj (3-Phenyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide) R1 = 3-Phenyl, R2 = 4-Sulfamoylthiazole 228–229

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in Gf ) slightly increase melting points compared to electron-donating alkoxy groups.
  • Bulky substituents (e.g., sulfamoylthiazole in Fj ) dramatically elevate melting points due to enhanced intermolecular interactions. The target compound’s 4-propoxy group is less polar than sulfamoyl but may improve solubility in organic solvents .

Bioactivity and Pharmacological Profiles

highlights the role of the 4-propoxyphenyl group in enhancing bioactivity. In 2-(4-propoxyphenyl)quinoline derivatives, this substituent contributed to >65% inhibition of the S. aureus NorA efflux pump at 50 µM . Although the target compound is an amide rather than a quinoline, the 4-propoxy group may similarly enhance membrane permeability or target binding compared to analogs like Gd (2-phenoxy-N-(4-sulfamoylphenyl)acetamide), which lacks an alkoxy chain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-phenoxy-N-(4-propoxyphenyl)propanamide
Reactant of Route 2
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2-phenoxy-N-(4-propoxyphenyl)propanamide

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